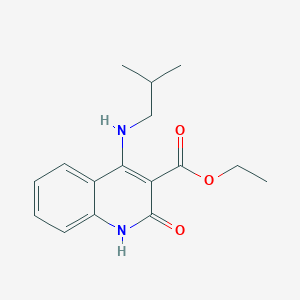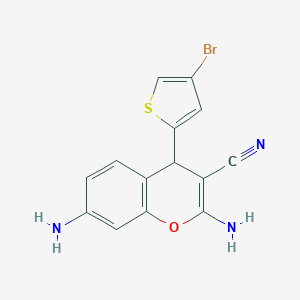
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile, also known as BR-DIM-1, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. This compound belongs to the family of chromene derivatives, which have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. It activates the p53 pathway, which is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. It also inhibits the NF-κB pathway, which is a transcription factor that promotes inflammation and cell survival. Additionally, 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been shown to have minimal toxicity to normal cells, indicating its selectivity towards cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties. Furthermore, 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
実験室実験の利点と制限
One of the major advantages of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its high potency and selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile in vivo.
将来の方向性
There are several future directions for the research on 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile. One of the areas of interest is to investigate the synergistic effects of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile as a therapeutic agent for other diseases, such as inflammation and microbial infections. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile.
合成法
The synthesis of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(4-bromo-2-thienyl)-3-cyano-4H-chromene with hydrazine hydrate in the presence of ethanol and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to yield the final product. The yield of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile obtained by this method is around 70%, and the purity can be improved by recrystallization.
科学的研究の応用
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. The mechanism of action of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
特性
製品名 |
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile |
|---|---|
分子式 |
C14H10BrN3OS |
分子量 |
348.22 g/mol |
IUPAC名 |
2,7-diamino-4-(4-bromothiophen-2-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C14H10BrN3OS/c15-7-3-12(20-6-7)13-9-2-1-8(17)4-11(9)19-14(18)10(13)5-16/h1-4,6,13H,17-18H2 |
InChIキー |
ZZAJVZYTQGIFTB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
正規SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



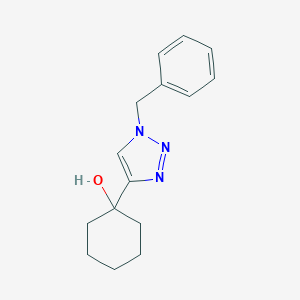
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
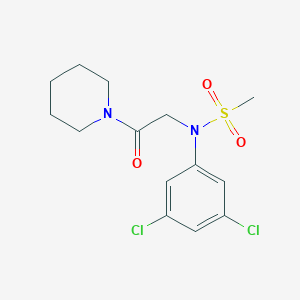
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)
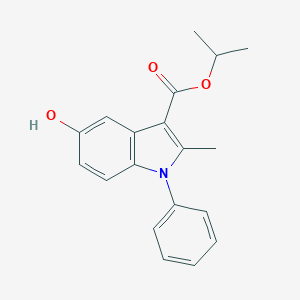
![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
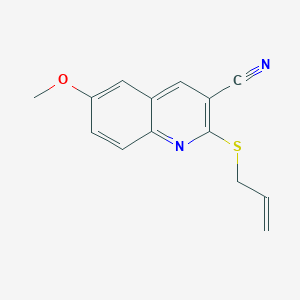
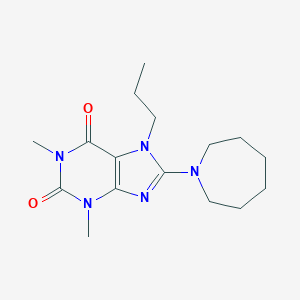
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
